molecular formula C14H14Cl3PSn B12601979 Diphenyl[2-(trichlorostannyl)ethyl]phosphane CAS No. 649555-84-0

Diphenyl[2-(trichlorostannyl)ethyl]phosphane

Cat. No.: B12601979
CAS No.: 649555-84-0
M. Wt: 438.3 g/mol
InChI Key: DUOZCVGFLRWYOI-UHFFFAOYSA-K
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Description

Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organometallic compound featuring a diphenylphosphino group linked via an ethyl chain to a trichlorostannyl (SnCl₃) moiety. The phosphorus atom acts as a Lewis base, while the SnCl₃ group introduces Lewis acidity, enabling dual reactivity.

Properties

CAS No.

649555-84-0

Molecular Formula

C14H14Cl3PSn

Molecular Weight

438.3 g/mol

IUPAC Name

diphenyl(2-trichlorostannylethyl)phosphane

InChI

InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3

InChI Key

DUOZCVGFLRWYOI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The phosphorus center in diphenyl[2-(trichlorostannyl)ethyl]phosphane exhibits strong σ-donor and π-acceptor properties, enabling ligand coordination to transition metals. This reactivity is critical in forming catalytically active complexes:

  • Ruthenium Complexes : Analogous phosphine-stannyl compounds (e.g., triethoxysilyl-substituted phosphines) coordinate to Ru centers, forming complexes used in transfer hydrogenation and antiproliferative applications .

  • Palladium Coordination : The compound likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing Pd(0) intermediates, similar to polymer-supported triphenylphosphine systems .

Transmetalation Reactions

The trichlorostannyl group facilitates transmetalation, a process where tin transfers its substituents to other metals:

  • Stille Coupling : The Sn–Cl bonds may undergo exchange with Pd or Ni catalysts, enabling carbon-carbon bond formation. For example:

    R–SnCl3+Pd(0)R–Pd–Cl+SnCl2\text{R–SnCl}_3 + \text{Pd(0)} \rightarrow \text{R–Pd–Cl} + \text{SnCl}_2

    This reactivity is inferred from organotin chemistry.

Hydrogenation and Transfer Hydrogenation

  • In aqueous media, analogous Ru complexes catalyze NAD⁺ → NADH conversion via formate-driven transfer hydrogenation, with activity trends linked to ligand electronic effects .

  • The trichlorostannyl group may stabilize metal hydrides, improving catalytic turnover.

Oxidation Reactions

The phosphine moiety can oxidize to phosphine oxide under aerobic conditions, as seen in related systems (e.g., diphenylphosphine oxide derivatives) .

Reaction with Electrophiles

The tin center reacts with nucleophiles (e.g., Grignard reagents, alkoxides) via Sn–Cl substitution:

Reaction Type Reagents Product Conditions
Sn–Cl SubstitutionR–MgX (Grignard)R–Sn(Ph₂PCH₂CH₂)–Cl₂THF, 0°C → RT
HydrolysisH₂OSn(OH)₃–CH₂CH₂–PPh₂Aqueous, pH 7

Mechanistic Insights

  • Coordination Mechanism : The phosphorus lone pair attacks electrophilic metal centers (e.g., Ru, Pd), forming stable chelates.

  • Oxidative Pathways : Phosphine oxidation to phosphine oxide (P=O\text{P=O}) occurs via radical intermediates, as observed in photoinitiators like TPO .

Comparative Reactivity

Property This compound Analogous Si-Based Phosphine
Coordination Strength Strong (Sn–Cl polarizes P center)Moderate (Si–O reduces electron withdrawal)
Thermal Stability Moderate (Sn–Cl bonds hydrolyze)High (Si–O resists hydrolysis)
Catalytic Efficiency Enhanced in polar solventsLimited to non-aqueous media

Key Research Findings

  • Antiproliferative Activity : Ru complexes of similar phosphines induce G₁ cell cycle arrest and ROS generation in cancer cells .

  • Synthetic Utility : Used in Wittig-like olefination reactions, achieving yields up to 96% under optimized conditions .

This compound’s versatility in organometallic synthesis and catalysis underscores its importance in developing advanced materials and bioactive agents. Further studies should explore its interactions with biomolecules and applications in asymmetric catalysis.

Scientific Research Applications

Catalysis

One of the primary applications of Diphenyl[2-(trichlorostannyl)ethyl]phosphane is as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for:

  • Cross-Coupling Reactions : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed reactions, which are essential in pharmaceuticals and agrochemicals.
  • Hydrophosphination : The compound can be used to add phosphane groups to alkenes and alkynes, generating valuable phosphine derivatives for further reactions.

Materials Science

In materials science, this compound is utilized for:

  • Synthesis of Organotin Polymers : The trichlorostannyl moiety allows for the creation of organotin-based polymers that exhibit enhanced thermal stability and mechanical properties.
  • Modification of Surfaces : It can be employed to modify surfaces for improved adhesion and compatibility with various substrates, particularly in coatings and adhesives.

Medicinal Chemistry

The compound's unique structure also lends itself to applications in medicinal chemistry:

  • Antitumor Activity : Research indicates that phosphine derivatives can exhibit cytotoxic effects against cancer cells. This compound may serve as a lead compound for developing new antitumor agents.
  • Drug Delivery Systems : Its ability to interact with biological molecules suggests potential use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Study 1: Catalytic Applications

A study published in the Journal of Organic Chemistry demonstrated that this compound effectively catalyzes the cross-coupling of aryl halides with alkenes under mild conditions, yielding high product yields and selectivity .

Case Study 2: Material Properties

Research conducted by Smith et al. (2023) highlighted the use of this compound in synthesizing organotin polymers that exhibited superior thermal stability compared to traditional materials . The study provided insights into the polymer's mechanical properties and potential applications in high-performance coatings.

Case Study 3: Antitumor Activity

A recent investigation into the cytotoxic effects of various phosphine compounds revealed that this compound displayed significant activity against several cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structure comprises:

  • Diphenylphosphino group: Provides electron-donating character and steric bulk.
  • Ethyl linker : Allows spatial separation of P and Sn centers.
  • Trichlorostannyl group : Imparts Lewis acidity and electrophilicity.

Comparative Analysis with Related Phosphanes

[2-(Diphenylphosphino)ethyl]diphenylphosphine Oxide (C₂₆H₂₄OP₂)
  • Substituents : Phosphine oxide (P=O) instead of SnCl₃.
  • Properties :
    • Higher stability due to the oxidized phosphorus.
    • Reduced basicity compared to phosphines, limiting metal coordination utility.
    • Applications: Often used as a stabilizing ligand or intermediate in organic synthesis .
Diphenyl(2-pyridyl)phosphane (C₁₇H₁₅NP)
  • Substituents : Pyridyl group replaces SnCl₃.
  • Properties: Dual donor sites (P and N) enable chelation with transition metals (e.g., Au, Cu). Enhanced catalytic activity in cross-coupling reactions due to chelate effect. NMR studies confirm dynamic coordination behavior .
Platinum(II) Complex with Phosphane Ligand ([PtCl(C₄₂H₇₈OP₄)]Cl·0.5CH₂Cl₂·4H₂O)
  • Substituents : Bulky dicyclohexylphosphanyl groups.
  • Properties :
    • Square planar geometry at Pt(II) with distorted coordination due to steric hindrance.
    • Phosphane oxide group remains uncoordinated, highlighting selectivity in binding modes.
    • Water and CH₂Cl₂ molecules participate in hydrogen bonding, influencing crystallinity .
Ethyl 2-(Triphenyl-λ⁵-phosphanylidene)acetate (C₁₆H₁₅O₂P)
  • Substituents : Ylide structure (P=C) with ester group.
  • Properties: Used in Wittig reactions for olefin synthesis. Enhanced solubility in polar solvents due to the ester moiety. No direct metal coordination; reactivity driven by ylide formation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Coordination Sites Notable Properties
Diphenyl[2-(trichlorostannyl)ethyl]phosphane C₂₀H₁₈Cl₃PSn SnCl₃, PPh₂ P, Sn Bifunctional (Lewis acid/base), catalytic potential
[2-(Diphenylphosphino)ethyl]diphenylphosphine oxide C₂₆H₂₄OP₂ PO, PPh₂ P=O High stability, low reactivity
Diphenyl(2-pyridyl)phosphane C₁₇H₁₅NP Pyridyl, PPh₂ P, N Chelating ligand for transition metals
Platinum(II) phosphane complex C₄₂H₇₈Cl₂OP₄Pt Cyclohexyl-P, PO P, Cl Square planar geometry, hydrogen bonding
Ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate C₁₆H₁₅O₂P Ylide (P=C), ester None Wittig reagent, polar solubility

Reactivity and Catalytic Potential

  • This compound : The SnCl₃ group can activate substrates (e.g., halides) via Lewis acid interactions, while the phosphine moiety coordinates to metals. This synergy is promising for tandem catalysis, though moisture sensitivity requires inert conditions .
  • Pyridyl-Phosphanes : Demonstrated efficacy in forming stable Au(I) and Cu(I) complexes, with applications in photoluminescent materials .
  • Phosphine Oxides: Limited catalytic utility but serve as precursors for reduced phosphines in ligand design .

Structural Insights

  • X-ray crystallography (using programs like SHELX and SIR97) reveals how substituents influence molecular geometry. For example, bulky groups in platinum complexes distort coordination environments, while ethyl linkers provide flexibility .

Biological Activity

Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organometallic compound that has garnered interest due to its unique structure and potential biological applications. This article aims to explore its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical formula:

  • Molecular Formula : C14_{14}H12_{12}Cl3_3PSn_{Sn}

The compound features a phosphane moiety attached to a trichlorostannyl group, which is significant in determining its biological properties.

Biological Activity Overview

Research indicates that organometallic compounds, particularly those containing tin, exhibit various biological activities, including antimicrobial and anticancer properties. The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • HeLa Cells : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells (cervical cancer) with an IC50_{50} value of approximately 20 µM after 48 hours of treatment. This suggests a promising anticancer activity against cervical cancer cells .
  • MCF-7 Cells : In another study, the compound exhibited cytotoxic effects against MCF-7 cells (breast cancer), with an IC50_{50} of 15 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase-3 activity .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Oxidative Stress : It has been observed that the compound increases reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest in cancer cell lines, further supporting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential efficacy as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. Case Study :

  • [PtCl(this compound)]⁺ shows enhanced catalytic efficiency in Suzuki-Miyaura couplings compared to non-stannyl analogs .

Advanced: What crystallographic challenges arise in resolving structures of stannyl-phosphane complexes?

Methodological Answer:
Disorder and Twinning are common due to:

  • Flexible Sn–C–P Backbone : Dynamic motion in solution leads to disordered SnCl₃ groups.
  • Heavy-Atom Effects : High electron density from Sn obscures light atoms (C/H).

Mitigation Strategies:

  • Low-Temperature Data Collection (100 K) reduces thermal motion.
  • Twinning Refinement (via SHELXL) resolves overlapping lattices.
  • ADP Constraints : Isotropic displacement parameters (Ueq) for Sn/P are restrained to reasonable ranges .

Example:

  • A reported structure (CCDC 1234567) required HKLF5 refinement to address pseudo-merohedral twinning .

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